Product packaging for 4-(Dimethylamino)biphenyl(Cat. No.:CAS No. 1137-79-7)

4-(Dimethylamino)biphenyl

Cat. No.: B072041
CAS No.: 1137-79-7
M. Wt: 197.27 g/mol
InChI Key: CYCPXOQAYQJEBC-UHFFFAOYSA-N
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Description

4-(Dimethylamino)biphenyl (CAS 1137-79-7), with the molecular formula C14H15N and a molecular weight of 197.28 g/mol, is a valuable organic compound in advanced materials and chemical biology research . Its core research value lies in its role as a key precursor and functional group in the development of novel fluorogenic α-amino acids for biological imaging . These amino acids, synthesized via methods like palladium-catalyzed arylation of tyrosine, exhibit strong, environmentally sensitive fluorescence, functioning as effective FRET donors to monitor enzyme kinetics, such as protease activity . The dimethylaminobiphenyl moiety is pivotal for its charge transfer-based photophysical properties, which are solvatochromic and pH-sensitive, showing significant emission shifts under acidic conditions . Furthermore, this compound serves as a redox-active component in supramolecular chemistry, where its derivatives, like aza-crown ethers, are designed for the electrochemical sensing of transition metal ions . Researchers utilize its structural framework to build complex molecular systems for optoelectronic and sensing applications. This product is intended For Research Use Only (RUO). It is not for diagnostic or therapeutic use, nor for administration to humans. Please note that this compound is classified as a potential carcinogen based on animal studies . Researchers must handle it with appropriate safety precautions, including the use of personal protective equipment (PPE) and working in a well-ventilated fume hood.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H15N B072041 4-(Dimethylamino)biphenyl CAS No. 1137-79-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N,N-dimethyl-4-phenylaniline
Source PubChem
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InChI

InChI=1S/C14H15N/c1-15(2)14-10-8-13(9-11-14)12-6-4-3-5-7-12/h3-11H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

CYCPXOQAYQJEBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20150531
Record name 4-(Dimethylamino)biphenyl
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Molecular Weight

197.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

1137-79-7
Record name N,N-Dimethyl[1,1′-biphenyl]-4-amine
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Record name 4-(Dimethylamino)biphenyl
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Record name 4-(Dimethylamino)biphenyl
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Record name 4-(Dimethylamino)biphenyl
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Record name 4-(DIMETHYLAMINO)BIPHENYL
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Synthetic Methodologies and Chemical Transformations of 4 Dimethylamino Biphenyl Derivatives

Classical and Contemporary Coupling Reactions for Biphenyl (B1667301) Scaffold Construction

The creation of the biphenyl framework is a cornerstone of organic synthesis. Several powerful methods have been developed and refined over the years, with palladium-catalyzed cross-coupling reactions being particularly prominent.

Palladium-Catalyzed Cross-Coupling Protocols (e.g., Suzuki-Miyaura, Kumada)

Palladium-catalyzed cross-coupling reactions are indispensable tools for forming carbon-carbon bonds, and they are widely used to construct biphenyl systems. acs.org The general mechanism for these reactions involves an oxidative addition, transmetalation, and reductive elimination cycle. thermofishersci.inyoutube.comyoutube.com The choice of ligands, precatalysts, and reaction conditions is crucial for the success of these couplings. acs.orgnih.govsigmaaldrich-jp.com

The Suzuki-Miyaura coupling is a versatile and widely used method that couples an organoboron compound (like a boronic acid or ester) with an organohalide. youtube.comyoutube.comlibretexts.org This reaction is valued for its mild conditions, tolerance of various functional groups, and the commercial availability of a wide range of boronic acids. youtube.comyoutube.comlibretexts.org For instance, the synthesis of biphenyl derivatives bearing amino groups can be achieved through the direct cross-coupling of chloroanilines with fluorinated phenylboronic acids. chemrxiv.org The synthesis of various biphenyl derivatives, including those with potential applications as luminescent liquid crystals and pharmaceuticals, has been successfully achieved using Suzuki-Miyaura cross-coupling. tandfonline.comgre.ac.ukacs.org

The Kumada coupling , another significant palladium- or nickel-catalyzed reaction, utilizes a Grignard reagent and an organic halide. thermofishersci.indtu.dkarkat-usa.org While it can be sensitive to certain functional groups due to the high reactivity of Grignard reagents, it is effective under mild conditions. thermofishersci.indtu.dk For example, aryl fluorides with electron-donating groups like 4-dimethylamino can successfully undergo coupling reactions. arkat-usa.org The choice of catalyst and ligands, such as DavePhos, is critical for the success of Kumada couplings. sigmaaldrich.com

Table 1: Comparison of Suzuki-Miyaura and Kumada Coupling Reactions

Feature Suzuki-Miyaura Coupling Kumada Coupling
Organometallic Reagent Organoboron (boronic acids, esters) Grignard Reagent (organomagnesium halide)
Catalyst Palladium Palladium or Nickel
Functional Group Tolerance High Moderate
Reaction Conditions Mild Mild
Byproducts Generally non-toxic Magnesium salts

Ullmann Condensation and Related Approaches

The Ullmann reaction is a classical method for synthesizing symmetrical biaryl compounds through the copper-catalyzed coupling of aryl halides. organic-chemistry.orgpatsnap.com While traditional Ullmann conditions often require high temperatures, modern modifications have made the reaction more versatile. organic-chemistry.orgresearchgate.net The reaction is believed to proceed through a Cu(I) intermediate. organic-chemistry.orgresearchgate.net Ullmann-type reactions also encompass copper-catalyzed nucleophilic aromatic substitutions to form C-O and C-N bonds, which are crucial for synthesizing diaryl ethers and arylated amines. organic-chemistry.orgacs.org The development of new ligand systems has enabled these reactions to proceed under milder conditions with a broader substrate scope. acs.org

Functionalization Strategies for Amine-Substituted Biphenyls

Once the 4-(dimethylamino)biphenyl scaffold is constructed, further modifications can be made to the biphenyl core or the dimethylamino group to create a diverse range of derivatives.

Electrophilic Substitution Reactions on the Biphenyl Core

The biphenyl system can undergo electrophilic substitution reactions, similar to benzene. rsc.org The dimethylamino group is a strong activating group, directing incoming electrophiles primarily to the ortho and para positions of the ring to which it is attached. For instance, iodination of N,N-dimethyl-[1,1'-biphenyl]-4-amine is directed to the para position. vulcanchem.com Other electrophilic substitution reactions, such as Friedel-Crafts acylation and chloromethylation, can also be employed to introduce new functional groups onto the biphenyl core. rsc.orgnih.gov The mechanism of these reactions typically involves the generation of a strong electrophile that is then attacked by the electron-rich aromatic ring. rsc.orgresearchgate.net

Derivatization of the Dimethylamino Group

The dimethylamino group itself can be a site for chemical modification. consensus.appscribd.comgreyhoundchrom.com While direct derivatization of the tertiary amine can be challenging, it is possible to introduce functionality. For example, extending the dimethylamino group with various alkyl or aromatic systems has been explored in the synthesis of citalopram (B1669093) analogues, where such modifications were generally well-tolerated. nih.gov In some cases, the dimethylamino group can be replaced or modified through more complex synthetic sequences. For instance, in the synthesis of certain pyrrolidone derivatives, the dimethylamino group is part of a larger structural motif that influences the biological activity of the final compounds. mdpi.com

Asymmetric Synthesis and Chiral Biphenyl Frameworks

The synthesis of chiral biphenyls, which exhibit axial chirality, is a significant area of research due to their importance as chiral ligands and catalysts in asymmetric synthesis. mdpi.com Atropisomers, which are stereoisomers arising from restricted rotation around a single bond, can be formed when bulky substituents are present at the ortho positions of the biphenyl linkage. rsc.org

Several strategies have been developed for the asymmetric synthesis of chiral biphenyls. These include the use of chiral catalysts in coupling reactions and the kinetic resolution of racemic mixtures. mdpi.com For example, chiral 4-(dimethylamino)pyridine (DMAP) derivatives have been developed as effective nucleophilic catalysts for a variety of asymmetric transformations. mdpi.comnih.govresearchgate.net These catalysts have been successfully employed in processes like the kinetic resolution of amines. nih.gov The development of practical chiral auxiliaries, such as pseudoephenamine, has also been instrumental in the asymmetric synthesis of complex molecules.

Catalytic Approaches in the Synthesis of this compound Analogues

The synthesis of this compound and its analogues heavily relies on catalytic methodologies, which offer efficient and selective routes to construct the core biphenyl framework and introduce the key dimethylamino functionality. Palladium-catalyzed cross-coupling reactions are particularly prominent in this field, providing versatile tools for forming carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. These methods are favored for their high functional group tolerance, generally mild reaction conditions, and the wide availability of reactants. mdpi.com Key catalytic strategies include the Suzuki-Miyaura coupling, the Heck reaction, and the Buchwald-Hartwig amination, which have become standard procedures in modern organic synthesis. rsc.orgfishersci.fr

The Suzuki-Miyaura cross-coupling reaction is a cornerstone for the formation of the biphenyl C-C bond. mdpi.comgre.ac.uk This reaction typically involves the coupling of an aryl halide or triflate with an arylboronic acid or its ester derivative in the presence of a palladium catalyst and a base. fishersci.frorgsyn.org For the synthesis of this compound analogues, this can involve coupling a haloarene containing a dimethylamino group with a suitable arylboronic acid, or vice-versa. For instance, 4-bromo-N,N-dimethylaniline can be coupled with various arylboronic acids to yield a range of substituted this compound derivatives. The choice of catalyst, ligands, and reaction conditions is crucial for achieving high yields and can be tailored to the specific substrates. uliege.be Electron-withdrawing substituents on the arylboronic acid have been shown to sometimes increase the reaction rate when coupled with electron-rich bromoanilines. uliege.be

The Heck reaction provides an alternative pathway for C-C bond formation, typically by coupling an aryl halide with an alkene in the presence of a palladium catalyst and a base. fishersci.friastate.edu While not a direct route to the biphenyl core itself, it is instrumental in the functionalization of pre-formed biphenyl structures or in multi-step syntheses leading to complex analogues. For example, a 4-(dimethylamino)phenyl halide could be coupled with a vinylarene to introduce further aryl substituents. The regioselectivity of the Heck reaction is a key consideration, with terminal alkenes generally reacting at the unsubstituted carbon atom. fishersci.fr

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. nih.govbeilstein-journals.org This reaction is essential for introducing the dimethylamino group onto a biphenyl scaffold. It involves the coupling of an aryl halide or triflate with an amine in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. This method is highly versatile and can be applied to a wide array of aryl halides and amines, including dimethylamine. rsc.org The development of specialized biaryl phosphine ligands, such as DavePhos and XPhos, has been critical to the success and broad applicability of this reaction, allowing for the coupling of even challenging substrates under mild conditions. nih.govrsc.org These ligands facilitate the catalytic cycle and enable the efficient formation of the desired C-N bond. acs.org

The selection of the catalytic system, including the palladium precursor, the ligand, and the base, is critical for optimizing these reactions. For example, ligands like 2-(dicyclohexylphosphino)-2'-(N,N-dimethylamino)biphenyl (DavePhos) have proven effective in promoting aryl amination reactions. acs.orgcyberleninka.ru The interplay between the electronic and steric properties of the ligands and substrates significantly influences the reaction outcome. acs.org

Below are tables summarizing representative examples of these catalytic approaches in the synthesis of biphenyl derivatives, illustrating the conditions and yields achieved in various studies.

Table 1: Suzuki-Miyaura Coupling for Biphenyl Amine Synthesis

Aryl HalideArylboronic Acid/EsterCatalyst SystemBaseSolventTemp (°C)Yield (%)Ref
4-Bromo-2,6-dimethylanilinePhenylboronic acidPd₂(dba)₃ / P(t-Bu)₃K₃PO₄Toluene10032 uliege.be
4-Bromo-2,6-dimethylaniline4-Chlorophenylboronic acidPd₂(dba)₃ / P(t-Bu)₃K₃PO₄Toluene10051 uliege.be
2-Iodo-4-nitrofluorobenzene(2-Bromophenyl)boronic acidPd(PPh₃)₄Na₂CO₃DioxaneReflux81 rsc.org
4-BromobenzaldehydePhenylboronic acidPd(OAc)₂ / PPh₃Na₂CO₃Toluene / H₂O8097 orgsyn.org

Table 2: Heck Reaction for Biphenyl Derivative Synthesis

Aryl HalideAlkeneCatalyst SystemBaseAdditiveYield (%)Ref
2-Iodo-4'-methylbiphenylEthyl acrylatePd(OAc)₂NaHCO₃TBAC100 iastate.edu
2-Iodo-4'-(dimethylamino)biphenylEthyl acrylatePd(OAc)₂NaHCO₃TBAC100 iastate.edu
3-Bromobenzimidamide hydrochloride3-(Dimethylamino)-1-phenylprop-2-en-1-onePdCl₂(dppf)K₂CO₃N/AVaries researchgate.net

Table 3: Buchwald-Hartwig Amination for Aryl Amine Synthesis

Aryl HalideAmineCatalyst SystemBaseSolventTemp (°C)Yield (%)Ref
4-BromotolueneMorpholine[Pd(I)-DavePhos]₂[BF₄]₂NaOt-Bu1,4-Dioxane80>98 rsc.org
4-ChlorotolueneMorpholine[Pd(I)-tBuXPhos]₂[BF₄]₂K₃PO₄1,4-Dioxane100>98 rsc.org
5-(4-Bromophenyl)-porphyrin (Zn)5,15-Di(4-aminophenyl)-porphyrin (Zn)Pd₂(dba)₃ / BINAPNaOt-BuToluene11045 cyberleninka.ru
6-Bromo-pyrido[2,3-d]pyrimidine derivativeSubstituted anilinesPd(OAc)₂ / XantPhosNaOt-BuTolueneRefluxVaries nih.gov

Advanced Spectroscopic Characterization and Photophysical Investigations of 4 Dimethylamino Biphenyl Systems

Photoinduced Dynamics and Energy Transfer Processes

The photophysical behavior of 4-(dimethylamino)biphenyl is characterized by complex photoinduced dynamics, primarily involving intramolecular charge transfer (ICT) processes. Upon photoexcitation, the molecule undergoes a redistribution of electron density, leading to the formation of an excited state with a significantly larger dipole moment than the ground state. This process is highly sensitive to the surrounding environment, particularly the polarity of the solvent.

Research has shown that in many donor-acceptor biphenyl (B1667301) systems, the excited state can relax through various pathways, including the formation of a twisted intramolecular charge transfer (TICT) state. In this model, the two phenyl rings twist relative to each other, leading to an electronic decoupling of the donor (dimethylamino group) and the acceptor (phenyl ring) moieties. This twisted geometry stabilizes the charge-separated state, especially in polar solvents. Theoretical calculations on related systems support the presence of a twisted geometry for the lowest energy, charge-transfer excited state, which becomes the minimum energy structure in polar environments. This twisted state can have a small energy barrier to move from the excited to the ground state, which often favors non-radiative decay pathways and can lead to a reduction in fluorescence efficiency. rsc.orgresearchgate.net

The dynamics of these processes occur on an ultrafast timescale. Time-resolved spectroscopic studies, such as transient absorption and time-resolved fluorescence, have been instrumental in elucidating the kinetics of these events. For instance, studies on similar biphenyl derivatives have revealed that the intramolecular charge transfer can occur on a sub-picosecond to picosecond timescale. The kinetics of these charge transfer processes are not solely governed by solvation dynamics but are also influenced by a weak electronic coupling between the involved states. uni-muenchen.de

In nonpolar solvents, the formation of the highly polar TICT state is less favored. Instead, the molecule may relax through other channels, or the locally excited state may be the primary emitting species. The competition between these different relaxation pathways is a key factor determining the fluorescence quantum yield and lifetime of this compound in various environments.

The solvent polarity plays a critical role in modulating these energy transfer processes. In polar solvents, the significant stabilization of the CT state can make the energy transfer from the LE state more efficient and essentially irreversible. The large Stokes shifts observed for related compounds in polar solvents are a direct consequence of this significant excited-state stabilization. researchgate.net

Interactive Data Table: Photophysical Properties of this compound Derivatives in Various Solvents

CompoundSolventAbsorption Max (nm)Emission Max (nm)Stokes Shift (cm⁻¹)Fluorescence Quantum Yield (Φ_F)Fluorescence Lifetime (τ) (ns)
4-Formyl-4'-N,N-dimethylamino-1,1'-biphenyln-Heptane325360~1500--
4-Formyl-4'-N,N-dimethylamino-1,1'-biphenylAcetonitrile (B52724)340480~7500--
4-[4-(4-N,N-dimethylaminophenyl)phenyl]-2,6-diphenylpyrimidineHexane37043038500.851.51
4-[4-(4-N,N-dimethylaminophenyl)phenyl]-2,6-diphenylpyrimidineToluene37545047500.652.15
4-[4-(4-N,N-dimethylaminophenyl)phenyl]-2,6-diphenylpyrimidineAcetonitrile38055083000.014.64
4-N,N-Dimethylamino-4'-nitrobiphenylCyclohexane373----
4-N,N-Dimethylamino-4'-nitrobiphenylAcetonitrile409-8010-11800--

Note: Data for derivatives are presented to illustrate the general photophysical trends in substituted this compound systems, as comprehensive data for the parent compound is limited in the reviewed literature. The Stokes shift for 4-N,N-Dimethylamino-4'-nitrobiphenyl in acetonitrile represents a range observed in polar solvents. researchgate.netacs.orgresearchgate.net

Electrochemical Behavior and Electron Transfer Dynamics of 4 Dimethylamino Biphenyl Analogues

Redox Potentials and Mechanisms of Electron Transfer

The redox potentials of 4-(dimethylamino)biphenyl analogues are influenced by their molecular structure. The introduction of different substituents can alter the electron density on the biphenyl (B1667301) core and the nitrogen atom of the dimethylamino group, thereby affecting the ease of oxidation and reduction.

Studies on N,N-dimethylalkyamino-substituted 2-chlorophenothiazine, which contains a related structural motif, have shown that the introduction of a chlorine atom leads to a negative shift in the oxidation and reduction potentials compared to the non-substituted derivatives. clockss.org This suggests that electron-withdrawing groups make the compound harder to oxidize. In the context of proton-coupled electron transfer (PCET), the redox potential can be significantly influenced by the surrounding medium, such as the presence of proton donors or acceptors. nih.gov For instance, the oxidation of some arylamines is irreversible, indicating that the electron transfer is followed by chemical reactions. researchgate.net

The mechanism of electron transfer in these compounds can be complex. In some cases, a direct one-electron transfer occurs, while in others, it can be a multi-step process involving proton transfer. nih.gov For example, in aprotic solvents, the reduction of some vitamins with similar functional groups proceeds via an electron transfer followed by chemical steps. nih.gov The stability of the resulting radical cations is a crucial factor in the reversibility of the redox process. For some triarylamines, the radical cations are stable, leading to reversible electrochemical oxidations. researchgate.net

Voltammetric Studies: Cyclic and Square Wave Voltammetry

Cyclic voltammetry (CV) and square wave voltammetry are powerful techniques used to investigate the electrochemical behavior of this compound analogues. These methods provide information about redox potentials, the number of electrons transferred, and the kinetics of the electron transfer process.

CV studies of 4-N-methyl and N,N-dimethylaminophenethylamines have shown that the electron transfer is irreversible in both aqueous buffer (pH = 7.4) and aprotic solvents. uchile.cl The peak potentials in buffer solution for these compounds are in the range of 0.59 to 0.63 V. uchile.cl For some N,N,N',N'-tetraaryl-1,1'-biphenyl-4,4'-diamines, CV reveals two distinct one-electron oxidation peaks, which can merge into a single two-electron oxidation peak as the distance between the nitrogen atoms increases. researchgate.net This indicates that the two redox-active sites behave independently when sufficiently separated.

The following table summarizes the cyclic voltammetric data for some related compounds:

CompoundOxidation Potential (V vs. reference)Solvent/ElectrolyteReference
Chlorpromazine (ClProm)+0.51 (vs. SHE)Not specified clockss.org
PromazineNot specifiedNot specified clockss.org
4-N-methylaminophenethylamine derivatives0.59 - 0.63 (peak potential)Aqueous buffer (pH 7.4) uchile.cl

This table is for illustrative purposes and includes data from related compounds to highlight the principles of voltammetric analysis.

The shape of the voltammograms can also provide insights into the reaction mechanism. For instance, a large separation between the anodic and cathodic peaks in a CV experiment suggests an irreversible or quasi-reversible electron transfer process. nih.gov

Electrochemical Impedance Spectroscopy (EIS) Applications

Electrochemical Impedance Spectroscopy (EIS) is a non-destructive technique that provides detailed information about the electrical properties of an electrode-electrolyte interface. psu.edupalmsens.com It is used to study phenomena such as charge transfer resistance, double-layer capacitance, and diffusion processes. palmsens.com By applying a small AC potential at different frequencies, the impedance of the system can be measured. youtube.com

In the context of this compound analogues, EIS can be used to characterize the formation of films on electrode surfaces, study corrosion inhibition properties, and investigate the charge transport properties of materials used in electronic devices. psu.edu For example, EIS has been used to assess the efficiency of corrosion inhibitors.

The analysis of EIS data often involves fitting the experimental data to an equivalent circuit model, which represents the different electrochemical processes occurring at the interface. sciforum.net At high frequencies, the impedance is often dominated by the solution resistance, while at low frequencies, it provides information about the electrode-electrolyte interface, including the double-layer capacitance. sciforum.net

Influence of Molecular Structure and Conformation on Electrochemical Response

The molecular structure and conformation of this compound analogues have a profound impact on their electrochemical behavior. The planarity of the biphenyl system and the orientation of the dimethylamino group relative to the aromatic rings are critical factors.

Twisting of the biphenyl rings can disrupt the π-conjugation, which generally leads to a higher oxidation potential. rsc.org Conversely, a more planar conformation enhances conjugation and facilitates electron transfer, resulting in a lower oxidation potential. rsc.org Studies on conformationally restricted N,N,N',N'-tetraaryl-1,1'-biphenyl-4,4'-diamines have shown that steric hindrance can force the biphenyl rings to adopt a more twisted conformation, thereby affecting the oxidation potential and the electronic structure of the molecule. dur.ac.uk

The nature and position of substituents on the biphenyl rings also play a significant role. Electron-donating groups, such as the dimethylamino group, lower the oxidation potential by increasing the electron density of the π-system. rsc.org Conversely, electron-withdrawing groups make the molecule more difficult to oxidize. clockss.org The electronic properties of push-pull systems, where an electron donor and an electron acceptor are connected by a π-conjugated bridge, are highly tunable by modifying the donor, acceptor, or the π-linker. rsc.org

Computational and Theoretical Chemistry Studies on 4 Dimethylamino Biphenyl

Quantum Chemical Modeling Approaches

A variety of quantum chemical modeling approaches have been employed to investigate the properties of 4-(Dimethylamino)biphenyl and its derivatives. These methods are essential for predicting molecular geometries, electronic transitions, and potential energy surfaces, which are often difficult to probe experimentally.

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are the most prevalently used methods for studying the electronic structure and excited states of molecules like this compound. researchgate.net DFT is used to optimize the ground state geometry, while TD-DFT is employed to calculate excited-state properties, including absorption and emission spectra. researchgate.net For instance, in studies of related donor-acceptor systems, DFT and TD-DFT have been instrumental in corroborating experimental results and understanding the dynamics of intramolecular charge transfer (ICT). rsc.org These methods have been used to investigate variations in the energy of electronic transitions, oscillator strengths, and dipole moments as the molecular geometry changes. nih.gov

Configuration Interaction Singles (CIS) is another method used alongside DFT and TD-DFT to model excited states. nih.gov While generally less accurate than TD-DFT for predicting excitation energies, CIS provides a valuable qualitative understanding of the character of excited states.

For more complex situations, especially those involving significant electron correlation or near-degeneracies between electronic states, more advanced methods are required. Complete Active Space Self-Consistent Field (CASSCF) and its second-order multireference Møller-Plesset perturbation theory correction (CASPT2) are powerful tools for studying such systems. These methods have been used to investigate the photophysical behavior of related molecules, providing a more accurate description of the potential energy surfaces and the role of conical intersections in non-radiative decay processes. worktribe.com

The choice of computational method is critical and often depends on the specific property being investigated. For example, while TD-DFT is often adequate for describing locally excited states, CASSCF and CASPT2 are better suited for studying charge-transfer states and photochemical reaction pathways. worktribe.com

Method Application in Studying this compound and Analogs
DFT Ground state geometry optimization, electronic structure analysis. researchgate.net
TD-DFT Calculation of electronic absorption and emission spectra, investigation of excited state properties. researchgate.netrsc.orgnih.gov
CIS Qualitative analysis of excited electronic states. nih.gov
CASSCF Investigation of complex photophysical behaviors and potential energy surfaces. worktribe.com
CASPT2 Accurate calculation of excitation energies and geometries in systems with strong electron correlation. chemrxiv.orgbaumeiergroup.com

Electronic Structure and Frontier Molecular Orbital (FMO) Analysis

The electronic structure of this compound is central to its chemical behavior. Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides critical information about the molecule's reactivity and electronic transitions.

In this compound, the HOMO is typically localized on the electron-donating dimethylamino group and the adjacent phenyl ring, while the LUMO is distributed over the other phenyl ring. This spatial separation of the frontier orbitals is a key characteristic of donor-acceptor systems and is fundamental to the process of intramolecular charge transfer upon photoexcitation.

DFT calculations are commonly used to compute the energies and distributions of the HOMO and LUMO. researchgate.net The energy gap between the HOMO and LUMO is an important parameter that influences the molecule's electronic properties and the energy required for electronic excitation.

Excited State Geometries and Potential Energy Surface Investigations

Upon absorption of light, this compound is promoted to an electronically excited state. The geometry of the molecule in the excited state can be significantly different from its ground state geometry. Computational methods are essential for determining these excited-state geometries and for mapping the potential energy surfaces (PES) that govern the molecule's photophysical and photochemical behavior. nih.gov

For many donor-acceptor molecules, the excited state relaxes to a twisted intramolecular charge transfer (TICT) state. In this process, the two phenyl rings twist relative to each other, leading to a more complete charge separation. TD-DFT and CASSCF methods are frequently used to investigate these torsional potentials and to locate the minima corresponding to the locally excited (LE) and TICT states. nih.govworktribe.com

The study of the PES reveals the pathways for radiative (fluorescence) and non-radiative decay. Conical intersections, which are points of degeneracy between two electronic states, can play a crucial role in providing efficient non-radiative decay channels. nih.gov Computational studies can identify the location and accessibility of these conical intersections, explaining, for example, why some molecules are highly fluorescent while others are not.

The investigation of excited-state dynamics often involves a combination of time-resolved spectroscopic experiments and quantum chemical calculations. This combined approach provides a detailed picture of the structural changes that occur on the femtosecond to nanosecond timescale following photoexcitation.

Dipole Moment Calculations and Charge Redistribution Analysis

The dipole moment of a molecule is a measure of the separation of positive and negative charges. In molecules like this compound, the dipole moment can change significantly upon excitation. The ground state possesses a moderate dipole moment due to the electron-donating nature of the dimethylamino group. However, in the excited state, and particularly in the charge-transfer state, there is a much larger separation of charge, resulting in a significantly larger dipole moment.

Quantum chemical calculations can accurately predict both the ground and excited-state dipole moments. nih.gov For instance, for a related compound, 4-acetyl-4'-(dimethylamino)biphenyl, the excited-state dipole moment was estimated to be in the range of 18-25 Debye, a substantial increase from the ground state. nih.gov This large change in dipole moment is a hallmark of intramolecular charge transfer.

Natural Bond Orbital (NBO) analysis is a computational technique that can be used to quantify the charge distribution in a molecule and how it changes upon excitation. NBO analysis provides a detailed picture of the donor-acceptor interactions and the extent of charge transfer between different parts of the molecule.

State Property Significance
Ground State Moderate Dipole MomentReflects the inherent asymmetry in the electron distribution due to the dimethylamino group.
Excited State (ICT) Large Dipole MomentIndicates significant charge separation between the donor and acceptor moieties. nih.gov

Theoretical Interpretation of Intramolecular Charge Transfer Processes

The phenomenon of intramolecular charge transfer (ICT) is a defining characteristic of this compound and related donor-acceptor systems. Theoretical models are indispensable for interpreting the complex dynamics of ICT.

The most widely accepted model for ICT in many flexible donor-acceptor molecules is the Twisted Intramolecular Charge Transfer (TICT) model. According to this model, upon excitation to a locally excited (LE) state, the molecule undergoes a torsional motion around the bond connecting the donor and acceptor moieties. This twisting leads to a lower-energy, highly polar TICT state from which fluorescence can occur, often at a longer wavelength than the normal fluorescence from the LE state.

Computational studies using methods like TD-DFT and CASSCF have provided strong support for the TICT model. worktribe.comresearchgate.net These calculations can map out the potential energy surface along the twisting coordinate, showing the energy barrier between the LE and TICT states and their relative energies. The solvent polarity is known to play a crucial role in stabilizing the highly polar TICT state, and computational models can incorporate solvent effects to provide a more realistic description of the ICT process in solution. rsc.org

In some cases, alternative models such as the Planar Intramolecular Charge Transfer (PICT) model have been proposed. Theoretical calculations can help to distinguish between these different models by predicting the optimized geometries and electronic properties of the various possible excited states.

Applications in Advanced Materials Science and Engineering

Organic Electronics and Optoelectronic Devices

Derivatives of 4-(Dimethylamino)biphenyl are valuable in organic electronics due to their distinct photophysical properties. These properties are essential for creating efficient and high-performance optoelectronic devices.

Organic Light-Emitting Diodes (OLEDs) and Fluorescent Materials

The biphenyl (B1667301) scaffold is a common structural motif in materials developed for organic light-emitting diodes (OLEDs). rsc.org The incorporation of the 4-(dimethylamino)phenyl group can enhance the fluorescent properties of these materials. For instance, a yellow fluorescent material, (2Z)-3-[4,4″-bis(dimethylamino)-1,1′:4′,1″-terphenyl-2′-yl]-2-phenylacrylonitrile (BDAT-P), which contains the this compound substructure, has been synthesized for use in OLEDs. researchgate.net This material possesses an electron donor-acceptor architecture that facilitates intramolecular charge transfer, a key process for efficient electroluminescence. researchgate.net Devices using BDAT-P as a dopant have demonstrated high efficiency and produced greenish-yellow light. researchgate.net

Similarly, other complex fluorescent materials incorporating the this compound moiety have been developed for OLED applications. frontiersin.orgrsc.org These materials often exhibit high fluorescence quantum yields, which is a critical factor for the brightness and efficiency of OLED devices. frontiersin.org The thermal stability of these compounds is another crucial aspect, with some derivatives showing stability at temperatures up to 293°C, ensuring the longevity and reliability of the OLEDs. rsc.org

Below is a table summarizing the performance of an OLED device using a derivative of this compound:

PropertyValue
Maximum Luminance26950 cd/m²
Maximum Luminous Efficiency14.22 cd/A
Maximum Quantum Efficiency6.58 %
Data for an OLED device incorporating (2Z)-3-[4,4″-bis(dimethylamino)-1,1′:4′,1″-terphenyl-2′-yl]-2-phenylacrylonitrile (BDAT-P). researchgate.net

Photovoltaic Device Components and Light Harvesting Efficiency

In the realm of solar energy, derivatives of this compound are being investigated for their potential in organic photovoltaic cells, particularly in dye-sensitized solar cells (DSSCs). These compounds can act as sensitizers, which are responsible for absorbing light and generating electron-hole pairs. A novel azo dye, (E)-6-(4-(dimethylamino)phenyl)diazenyl)-2-octyl-benzoisoquinoline-1,3-dione, has been synthesized and studied for its photovoltaic properties. nih.govresearchgate.net This molecule features a donor-acceptor-donor (D-A-D) structure, where the electron-rich diazenyl rings are connected to an electron-poor core, a design that can enhance electro-optical properties. nih.gov

Theoretical studies using Density Functional Theory (DFT) have been employed to evaluate the light-harvesting efficiency (LHE), short-circuit current density (Jsc), and other key photovoltaic parameters of such dyes. nih.govresearchgate.net The HOMO-LUMO energy gap is a critical factor, with a smaller gap generally indicating higher reactivity and potential for better performance in solar cells. nih.gov For the aforementioned azo dye, the calculated HOMO-LUMO gap was 2.806 eV. nih.gov Research has also focused on designing D-π-A'-π-A sensitizers, such as MMR1, which incorporates a 4'-(dimethylamino)-[1,1'-biphenyl] moiety, for use in DSSCs with different redox electrolytes. researchgate.net

The table below presents key photovoltaic parameters for a solar cell based on a this compound derivative:

ParameterDescription
Light Harvesting Efficiency (LHE)Measures the fraction of incident photons absorbed by the dye.
Short-Circuit Current Density (Jsc)The maximum current density from a solar cell when the voltage across it is zero.
Open-Circuit Voltage (Voc)The maximum voltage available from a solar cell when no current is flowing.
Gibbs Free Energy of Injection (ΔGinj)Relates to the efficiency of electron injection from the dye to the semiconductor.
Gibbs Free Energy of Regeneration (ΔGreg)Pertains to the efficiency of the dye's regeneration by the electrolyte.
Key parameters evaluated for photovoltaic devices based on this compound derivatives. nih.govresearchgate.net

Fluorescence-Based Sensors

The environmentally sensitive fluorescence of this compound derivatives makes them excellent candidates for fluorescence-based sensors. These molecules can exhibit "turn-on" fluorescence, where their emission is enhanced in specific chemical environments. nih.gov This property is often linked to the formation of a twisted intramolecular charge transfer (TICT) state, where the molecule's geometry changes upon excitation, influencing its fluorescence. nih.gov

Derivatives like 4-(4-(dimethylamino)phenyl)-1-methylpyridinium (APP+) are sensitive to the polarity and viscosity of their surroundings. nih.gov Their fluorescence can be quenched in low-viscosity solvents and enhanced in more viscous environments, a phenomenon attributed to the restriction of torsional motion between the aniline (B41778) and pyridinium (B92312) rings. nih.gov This sensitivity has been exploited in the development of sensors for various applications, including the detection of metal ions. For example, azo dyes derived from 4-(dimethylamino)phenyl have been used as colorimetric chemosensors for cations like Hg²⁺, Fe²⁺, and Al³⁺. mdpi.com

The following table highlights the properties of some fluorescence-based sensors derived from this compound:

Sensor DerivativeTarget AnalyteSensing Mechanism
4-(4-(dimethylamino)phenyl)-1-methylpyridinium (APP+)Chemical microenvironment (polarity, viscosity)Twisted Intramolecular Charge Transfer (TICT)
Dabcyl (4-[[4′-(N,N-dimethylamino)phenyl]diazenyl]benzoic acid)Metal cations (e.g., Hg²⁺, Fe²⁺, Al³⁺)Colorimetric change upon ion binding
Examples of fluorescence-based sensors and their mechanisms. nih.govmdpi.com

Polymer Matrices and Composites for Enhanced Properties

This compound and its derivatives can be incorporated into polymer matrices to create composites with enhanced properties. The addition of such organic molecules can improve the thermal, mechanical, and optical characteristics of the base polymer. iastate.edu For instance, the introduction of rigid, rod-like molecules can lead to the formation of liquid crystalline phases within the polymer network, resulting in materials with lower coefficients of thermal expansion and improved dimensional stability. iastate.edu

In the context of UV-blocking materials, derivatives of this compound can be used as UV filters in polymer composites. For example, dimethyl(2-(4-(dimethylamino)benzylidene)malonate) has been shown to block UV radiation in the 350-400 nm range. rsc.org Furthermore, the chemical modification of natural polymers like lignin (B12514952) with compounds such as 4-dimethylamino pyridine (B92270) can enhance their compatibility and dispersibility within polymer matrices, leading to improved UV-blocking performance in the final composite. mdpi.com

Dye and Pigment Development for Functional Materials

The vibrant colors and stability of this compound derivatives make them suitable for use as dyes and pigments in functional materials. Their application is particularly relevant in industries like textiles and polymers where colorfastness is a critical requirement.

Azo dyes, which are a significant class of synthetic colorants, can be synthesized using 4-(dimethylamino)aniline, a closely related compound, through diazotization and coupling reactions. researchgate.net These dyes often exhibit interesting photophysical properties. For example, Dabcyl, an azo compound, is used as a dark quencher in fluorescence resonance energy transfer (FRET)-based probes. mdpi.com The synthesis of such dyes is typically straightforward and can result in high yields. mdpi.com The color of these dyes can be tuned by modifying their chemical structure, which alters their absorption and emission spectra.

Corrosion Inhibition in Metal Protection

Derivatives of this compound have demonstrated significant potential as corrosion inhibitors for metals, particularly for carbon steel in various corrosive environments. nih.gov The presence of the dimethylamino group and the aromatic biphenyl structure allows these molecules to adsorb onto the metal surface, forming a protective film that hinders the corrosion process. nih.govresearchgate.net

Studies have shown that newly synthesized organic compounds based on a 4'-(dimethylamino)-[1,1'-biphenyl] core can act as effective corrosion inhibitors in oilfield-produced water. nih.govresearchgate.net Electrochemical measurements, such as potentiodynamic polarization and electrochemical impedance spectroscopy, have confirmed their high inhibition efficiency. nih.govresearchgate.net The adsorption of these inhibitors on the steel surface often follows the Langmuir isotherm model. nih.govresearchgate.net The efficiency of these inhibitors can be further enhanced by modifying their structure; for example, the presence of di-N-ethyl groups can increase both the electron-donating ability and the lipophilic character of the molecule, leading to improved corrosion inhibition. researchgate.net

The table below summarizes the corrosion inhibition efficiency of some this compound derivatives:

InhibitorEnvironmentConcentrationInhibition Efficiency (%)Metal
HM-1228Oilfield produced water0.5 mM94.8Carbon Steel
HM-1227Oilfield produced water0.5 mM93.8Carbon Steel
HM-1226Oilfield produced waterNot specifiedNot specifiedCarbon Steel
Corrosion inhibition data for thiopyrimidine derivatives of this compound. nih.govresearchgate.net

Roles in Organic Catalysis and Reaction Mechanistic Elucidation

Nucleophilic Catalysis by 4-(Dimethylamino)pyridine Analogues (DMAP-like activity)

The compound 4-(Dimethylamino)pyridine (DMAP) is a widely recognized and highly efficient nucleophilic catalyst for a multitude of organic transformations, particularly acylation reactions. researchgate.netutrgv.eduresearchgate.net The catalytic prowess of DMAP stems from its strong nucleophilicity and the ability of the pyridinium (B92312) intermediate to act as an excellent leaving group. utrgv.edu The mechanism involves the initial reaction of DMAP with an acyl donor, such as an acid anhydride (B1165640), to form a reactive acylpyridinium ion pair. utrgv.edunih.gov This intermediate is then attacked by the alcohol substrate in the rate-determining step to yield the ester product and regenerate the catalyst. utrgv.edu

Researchers have developed analogues based on the 4-(dimethylamino)biphenyl structure that exhibit this "DMAP-like" activity. A key area of development has been the synthesis of chiral biaryl analogues of DMAP, which function as nucleophilic catalysts for asymmetric acyl transfer. acs.org These molecules incorporate a 4-(dimethylamino)pyridine core into a biphenyl (B1667301) structure, where restricted rotation about the aryl-aryl bond (atropisomerism) introduces chirality. acs.org Studies have shown that these biaryl catalysts retain the catalytic activity characteristic of DMAP in reactions such as the acylation of hindered alcohols. acs.org The design of these catalysts often involves modifying substituents ortho to the biaryl axis to control the rotational stability, a crucial factor for their effectiveness in asymmetric catalysis. acs.org

Table 1: Research Findings on DMAP and its Analogues in Nucleophilic Catalysis

Catalyst System Reaction Type Key Findings Reference(s)
DMAP Acylation of alcohols with acetic anhydride Highly effective nucleophilic catalyst. Mechanism proceeds via an acylpyridinium intermediate. utrgv.edunih.gov
Biaryl Analogues of DMAP Acylation of hindered alcohols Configurationally stable atropisomeric analogues retain DMAP-like catalytic activity. acs.org
Polystyrene-supported DMAP Esterification of anhydrides with alcohols Demonstrates the utility of immobilized DMAP catalysts. researchgate.net
DMAP Group-transfer reactions (e.g., acylation) Outstanding utility as a catalyst; more basic and active than pyridine (B92270). researchgate.netutrgv.edumobt3ath.com

Chiral Atropisomeric Biphenyl Catalysts in Asymmetric Transformations

Atropisomerism, a type of axial chirality arising from hindered rotation around a single bond, is a powerful tool in asymmetric catalysis. Biphenyl scaffolds are classic examples where this phenomenon can be exploited. Derivatives of this compound have been integral to the creation of novel atropisomeric catalysts that induce high stereoselectivity in various transformations. acs.orgnih.gov

A notable application is in organocatalytic asymmetric reactions. For instance, chiral atropisomeric biphenyl diols have been synthesized and successfully employed as organocatalysts in oxo-Diels-Alder reactions. beilstein-journals.org These catalysts function through hydrogen bonding to activate the substrate, with the chiral biphenyl backbone controlling the stereochemical outcome. beilstein-journals.org Similarly, new pairs of biphenyl atropisomeric di-alcohols have been shown to be conformationally stable and effective catalysts for N-nitroso aldol (B89426) reactions, producing hydroxylamine (B1172632) products with significant enantioselectivity. nih.gov

The design of these catalysts often involves a short synthetic route where the key step is the creation of the biaryl axis, commonly via Suzuki cross-coupling reactions. acs.org The stability of the atropisomers is critical and is often influenced by intramolecular forces, such as hydrogen bonding. nih.gov The development of these catalysts has expanded the toolkit for asymmetric synthesis, enabling the construction of complex molecules with multiple stereogenic centers. beilstein-journals.orgnih.gov

Table 2: Applications of Chiral Atropisomeric Biphenyl Catalysts

Catalyst Type Reaction Substrates Enantioselectivity (% ee) Reference(s)
Chiral Atropisomeric Biphenyl Diols Oxo-Diels-Alder Trimethylacetaldehyde 72% beilstein-journals.org
CF₃-containing Biphenyl Atropisomeric Di-alcohols N-nitroso aldol reaction Morpholine enamine and nitrosobenzene 44% nih.gov
Pd-NHC Complex with Racemic Biaryl Phenol Dynamic Kinetic Resolution (DKR) Brominated biaryl phenols Good to excellent nih.gov
Chiral Atropisomeric Bisoxazoline (BOX) Ligands Allylic C-H bond oxidation Cyclic and acyclic olefins Excellent nih.gov

Ligand Design for Metal-Mediated Catalytic Reactions

The this compound framework serves as a versatile platform for the design of specialized ligands for transition metal-catalyzed reactions. rsc.org The electronic and steric properties of the biphenyl unit, combined with the coordinating ability of the dimethylamino group or other introduced functionalities like phosphines, allow for the fine-tuning of the catalytic activity of metal centers. google.com

One prominent example is the development of the chelating aminophosphine (B1255530) ligand 1-(N,N-dimethylamino)-1′-(dicyclohexylphosphino)biphenyl. This ligand, when complexed with palladium, forms a highly active catalyst for a range of cross-coupling reactions, including Suzuki couplings and the amination of aryl chlorides. google.com The catalyst system is reactive enough to promote these reactions at room temperature, even with challenging substrates like electron-rich aryl chlorides. google.com

Furthermore, the biphenyl structure has been functionalized to create bimetallic complexes. The ligand 3,3',5,5'-tetrakis[(dimethylamino)methyl]biphenyl, for example, can be selectively dilithiated and used as a precursor to form bimetallic platinum(II) and palladium(II) complexes. acs.org These bimetallic systems open avenues for cooperative catalysis and the study of metal-metal interactions. The synthesis of such multifunctional ligands is crucial for advancing catalysis, moving towards more efficient and cost-effective processes. researchgate.net

Table 3: Biphenyl-Based Ligands in Metal-Mediated Catalysis

Ligand Metal Reaction Type Key Features Reference(s)
1-(N,N-dimethylamino)-1′-(dicyclohexylphosphino)biphenyl Palladium Suzuki and amination cross-coupling Highly active catalyst; effective for aryl chlorides at room temperature. google.com
3,3',5,5'-Tetrakis[(dimethylamino)methyl]biphenyl Platinum, Palladium Preparation of bimetallic complexes Versatile precursor to homobinuclear Pt(II) and Pd(II) compounds. acs.org
Biphenyl phosphine (B1218219) derivatives Various transition metals Hydroformylation, asymmetric hydrogenation Effective ligands in various metal-catalyzed reactions. rsc.org
Biphenyl bisoxazolines (BOX) Copper(I) Kharasch–Sosnovsky reaction Chelation-induced formation of chiral catalysts for enantioselective C-H oxidation. nih.gov

Mechanistic Investigations of Catalytic Pathways

Understanding the intricate steps of a catalytic cycle is paramount for optimizing existing catalysts and designing new ones. Derivatives of this compound have been instrumental in mechanistic studies that unravel the pathways of complex reactions. dicp.ac.cnacs.org

Theoretical and experimental studies on the DMAP-catalyzed acetylation of alcohols have strongly supported a nucleophilic catalysis pathway over a competing base-catalyzed mechanism. nih.gov Kinetic analyses of the reaction between cyclohexanol (B46403) and acetic anhydride catalyzed by DMAP showed the reaction to be first-order with respect to the alcohol, anhydride, and catalyst, providing clear evidence for the proposed nucleophilic route. nih.gov

In more complex systems, such as the copper-catalyzed asymmetric hydroamination of olefins, detailed kinetic and spectroscopic studies have been performed to understand the governing factors. acs.org These investigations revealed that the turnover-limiting step is the regeneration of the copper hydride (CuH) catalyst and identified a phosphine-ligated copper(I) benzoate (B1203000) as the catalyst's resting state. acs.org Similarly, mechanistic studies of enantioselective sulfenofunctionalization reactions have led to the spectroscopic identification of the catalytically active sulfenylating agent and key thiiranium ion intermediates, providing structural insights that informed the design of improved catalysts. nih.gov Computational studies combined with kinetic data have also been crucial in elucidating the mechanism of cycloaddition reactions, identifying the active silylium (B1239981) Lewis acid and the rate-limiting step in the catalytic cycle. acs.org

Table 4: Mechanistic Studies Involving Biphenyl Derivatives

Reaction Catalyst/System Mechanistic Insight Methodology Reference(s)
Acetylation of alcohols DMAP Confirmed nucleophilic catalysis pathway over base catalysis. DFT Calculations, Kinetic Analysis nih.gov
Cu-Catalyzed Asymmetric Hydroamination L*CuH (phosphine-ligated copper hydride) Identified catalyst resting state (L*CuOBz) and turnover-limiting step (catalyst regeneration). Kinetic and Spectroscopic Studies (NMR, ESI-MS) acs.org
Asymmetric (4 + 3) Cycloaddition Imidodiphosphorimidate (IDPi) Brønsted acid Elucidated the role of a silylium Lewis acid intermediate and identified the rate-limiting C-O bond cleavage. Kinetic and Computational Studies acs.org
Enantioselective Sulfenofunctionalization Chiral Selenophosphoramides Spectroscopic identification of the active sulfenylating agent and thiiranium ion intermediates. Solution Spectroscopy nih.gov
Intramolecular Desulfitative Cyclization Pd(OAc)₂ A sulfonium (B1226848) intermediate was proposed to be involved in the C-S/C-H cross-coupling. Mechanistic tests dicp.ac.cn

Biological and Pharmaceutical Research Frontiers of 4 Dimethylamino Biphenyl Derivatives

Intermediates in Pharmaceutical Synthesis

The biphenyl (B1667301) framework is a fundamental component in many biologically active compounds and approved drugs. rsc.org The 4-(dimethylamino)biphenyl moiety, in particular, serves as a crucial starting material or intermediate in the synthesis of more complex pharmaceutical agents due to its versatile reactivity.

The synthesis of these derivatives often involves multi-step processes. For instance, the creation of compounds like 1-(4'-Bromo(1,1'-biphenyl)-4-yl)-3-(dimethylamino)propan-1-one requires the initial formation of the biphenyl core, followed by the introduction of various functional groups. ontosight.ai Standard organic reactions such as Friedel-Crafts acylation and alkylation are employed to modify the biphenyl backbone. rsc.org For example, reacting biphenyl with propionyl chloride can yield 1-([1,1′-biphenyl]-4-yl)propan-1-one or its 4,4'-disubstituted analogue, depending on the reaction conditions. rsc.org

Furthermore, derivatives of this compound are used to construct heterocyclic systems with known pharmacological value. A notable example is the synthesis of 4-thiazolidinone (B1220212) derivatives. This process can involve the reaction of a biphenyl carbohydrazide (B1668358) with an aromatic aldehyde (containing the dimethylamino group) to form a Schiff base, which is then cyclized with thioglycolic acid to produce the final thiazolidinone ring system. ijper.org These synthetic routes highlight the utility of the this compound structure as a versatile building block for creating diverse libraries of compounds for pharmaceutical screening. rsc.orgontosight.ai

Receptor Binding and Enzyme Inhibition Studies

Derivatives of this compound have been extensively studied for their ability to interact with various biological receptors and enzymes, leading to the discovery of potent and selective modulators for therapeutic targets.

One significant area of research is their activity on cannabinoid receptors. Through pharmacophore database screening and chemical optimization, N,N′-((4-(Dimethylamino)phenyl)methylene)bis(2-phenylacetamide) was identified as a novel class of CB2 receptor inverse agonists. nih.gov Further studies led to the development of derivatives with high binding affinity for the CB2 receptor (Kᵢ values ranging from 22–85 nM) and excellent selectivity over the CB1 receptor. nih.gov

These compounds also show promise as enzyme inhibitors. A series of symmetrical biphenyl derivatives were designed as dual inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes relevant to Alzheimer's disease. mdpi.com For example, 4,4′-bi-(β-dimethylamino-propinoyl)-biphenyl was found to inhibit AChE and BuChE with IC₅₀ values of 0.75 µM and 0.19 µM, respectively. mdpi.com Another derivative, compound 19 from the study, was a particularly potent AChE inhibitor (IC₅₀ = 0.096 µM). mdpi.com

Additionally, research has explored their role as serotonin (B10506) transporter (SERT) ligands for potential use in neuroimaging. nih.gov A series of 2′-(2-((dimethylamino)methyl)-4′-(2-fluoroalkoxy)-phenylthio)benzenamine derivatives displayed very high binding affinities for SERT, with Kᵢ values as low as 0.07 nM. nih.gov Other studies have identified this compound derivatives as inhibitors of oxidosqualene cyclase and carbonic anhydrase, demonstrating the broad enzymatic inhibitory potential of this chemical class. nih.govtandfonline.com

Table 1: Receptor Binding and Enzyme Inhibition Data for this compound Derivatives

Compound ClassTargetKey Derivative ExampleActivity (Kᵢ or IC₅₀)Source
Biamide DerivativesCannabinoid Receptor 2 (CB2)Optimized PAM CompoundsKᵢ = 22–85 nM nih.gov
Symmetrical BiphenylsAcetylcholinesterase (AChE)Compound 19IC₅₀ = 0.096 µM mdpi.com
Symmetrical BiphenylsButyrylcholinesterase (BuChE)4,4′-bi-(β-dimethylamino-propinoyl)-biphenylIC₅₀ = 0.19 µM mdpi.com
BiphenylthiolsSerotonin Transporter (SERT)5-Fluoro derivative (29)Kᵢ = 0.07 nM nih.gov
Non-bile acid derivativesFXR/TGR5 AgonistChimera compoundsPotent dual agonists researchgate.net

Evaluation of Anticancer Activity in Cellular Models

The this compound scaffold is present in numerous compounds evaluated for their anticancer potential across various cell lines. These derivatives have demonstrated cytotoxic and antiproliferative effects through diverse mechanisms.

One study focused on 1-(4-(dimethylamino)phenyl)pyrrolidin-2-yl derivatives, which were tested against pancreatic (Panc-1) and triple-negative breast cancer (MDA-MB-231) cell lines. mdpi.com Among the synthesized compounds, derivative 5k was the most active, with EC₅₀ values of 10.2 µM against Panc-1 and 7.3 µM against MDA-MB-231 cells. This compound also completely inhibited MDA-MB-231 cell colony formation at concentrations as low as 1 µM. mdpi.com

Chalcones incorporating a 4-(dimethylamino)phenyl group have also shown significant promise. A series of benzofuran-substituted chalcones were tested against human prostate (PC-3) and breast (MCF-7) cancer cells. scispace.com Compound 3d , (E)-1-(5-bromo-1-benzofuran-2-yl)-3-[4-(dimethylamino)phenyl]prop-2-en-1-one, exhibited notable activity with IC₅₀ values of 21.3 µM for PC-3 and 38.4 µM for MCF-7 cells. scispace.com

Furthermore, novel hybrids of pyrimidine, pyrazoline, and anthracene (B1667546) containing the 4-(dimethylamino)phenyl moiety were synthesized and evaluated against hepatocellular carcinoma cell lines (HepG2 and Huh-7). nih.gov Compound 4e from this series showed high potency, with IC₅₀ values of 5.34 µg/mL and 6.13 µg/mL against HepG2 and Huh-7 cells, respectively, comparable to the standard drug doxorubicin. nih.gov Other research has identified amide derivatives of 1,3,4-oxadiazole-isoxazol-pyridine-benzimidazole with a 4-dimethylamino substitution that showed activity against prostate (PC3, DU-145), lung (A549), and breast (MCF-7) cancer cell lines. researchgate.net

Table 2: Anticancer Activity of this compound Derivatives in Cellular Models

Compound ClassCell LineKey Derivative ExampleActivity (IC₅₀/EC₅₀)Source
Pyrrolidone DerivativesMDA-MB-231 (Breast)Compound 5kEC₅₀ = 7.3 µM mdpi.com
Pyrrolidone DerivativesPanc-1 (Pancreatic)Compound 5kEC₅₀ = 10.2 µM mdpi.com
Benzofuran ChalconesPC-3 (Prostate)Compound 3dIC₅₀ = 21.3 µM scispace.com
Pyrimidine-Pyrazoline HybridsHepG2 (Liver)Compound 4eIC₅₀ = 5.34 µg/mL nih.gov
Amide DerivativesA549 (Lung)Compound 24iIC₅₀ = 3.09 µM researchgate.net

Applications in Biological Imaging

Fluorescent probes are indispensable tools for visualizing biological processes in living cells. nih.gov The unique photophysical properties of aromatic systems make them ideal scaffolds for designing such probes. nih.govresearchgate.net Derivatives of this compound have been successfully developed as fluorescent imaging agents, particularly for neurotransmitter transporters.

A notable application is in the imaging of the serotonin transporter (SERT), a key target in neuroscience and psychiatric drug development. A series of biphenylthiol derivatives containing the 4-(dimethylamino)phenyl core were synthesized and evaluated as potential SERT imaging agents for Positron Emission Tomography (PET). nih.gov These compounds were designed to improve upon previous ligands by offering a more straightforward method for introducing the ¹⁸F radioisotope. The new derivatives showed excellent brain uptake and retention in rats and high binding affinity for SERT, making them promising candidates for in vivo imaging studies. nih.gov The development of such probes allows for the non-invasive, real-time visualization of specific molecular targets within complex biological systems, aiding in both basic research and clinical diagnostics. nih.govresearchgate.net

Development of Agrochemicals (e.g., Pesticides, Herbicides)

The structural motifs found in pharmaceuticals are often transferable to the design of modern agrochemicals. The biphenyl core is a component of some active ingredients used in agriculture. purdue.edu Derivatives of 4-(dimethylamino)pyridine, a related structural analogue, are offered as value-added intermediates for actives used in insecticides, fungicides, herbicides, and plant growth regulators. jubilantingrevia.com

Carbamate derivatives, in particular, are a major class of insecticides, and those incorporating a biphenyl structure have been developed for agrochemical use. The biphenyl group can enhance properties like lipophilicity and stability, which are crucial for the bioavailability and persistence of a pesticide in the target environment. While direct examples of commercial pesticides based on the this compound structure are not widespread, the foundational chemistry of biphenyl carbamates is well-established in the agrochemical industry, suggesting a potential avenue for future development.

Environmental Research and Analytical Methodologies for Biphenyl Based Compounds

Advanced Chromatographic Techniques for Detection and Quantification (GC-MS, HPLC, LC-MS)

The detection and quantification of biphenyl (B1667301) derivatives, including 4-(Dimethylamino)biphenyl, in various matrices rely heavily on advanced chromatographic techniques. These methods offer the high sensitivity and selectivity required for trace-level analysis in complex environmental and biological samples. The choice of technique often depends on the analyte's volatility, polarity, and the sample matrix.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful tool for the analysis of volatile and semi-volatile organic compounds. For biphenyls, GC separates the different congeners based on their boiling points and interaction with the stationary phase of the capillary column. scielo.br The separated compounds are then ionized and fragmented in the mass spectrometer, providing a unique mass spectrum that allows for definitive identification and quantification. scielo.br While direct analysis of some biphenyls is possible, derivatization is sometimes employed to enhance volatility and improve chromatographic peak shape, especially for more polar metabolites. greyhoundchrom.com In the analysis of related aromatic amines like 4-aminobiphenyl, GC-MS has been effectively used to characterize and quantify adducts in biological samples, demonstrating its sensitivity for this class of compounds. nih.gov For complex environmental samples containing polychlorinated biphenyls (PCBs), GC-MS with selected ion monitoring offers high selectivity, distinguishing target compounds from matrix interferences. scielo.br

High-Performance Liquid Chromatography (HPLC): HPLC is particularly suited for the analysis of polar, non-volatile, or thermally labile compounds that are not amenable to GC analysis. For biphenyls and their metabolites, reversed-phase HPLC with a C18 column is a common approach. scielo.br A mobile phase typically consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727) is used to elute the compounds. scielo.br Detection is often achieved using a Diode-Array Detector (DAD) or a UV-Vis detector, which measures the absorbance of the compounds at a specific wavelength, such as 254 nm for biphenyls. scielo.br HPLC-DAD methods have been validated for the simultaneous analysis of biphenyl and its hydroxylated metabolites, offering good linearity and low limits of detection (LOD) and quantification (LOQ). scielo.br

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS combines the separation power of HPLC with the sensitive and selective detection of mass spectrometry, making it a premier technique for environmental and pharmaceutical analysis. uu.nl It is especially valuable for identifying and quantifying polar metabolites and non-volatile parent compounds in complex matrices. LC-tandem mass spectrometry (LC-MS/MS) provides even greater specificity through techniques like multiple reaction monitoring (MRM), which minimizes matrix effects and achieves very low detection limits. uu.nl For potentially genotoxic impurities in pharmaceuticals, which can include reactive intermediates from biphenyl synthesis, LC-MS methods are crucial for screening at the parts-per-million (ppm) level. uu.nl The use of atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) allows for the analysis of a wide range of biphenyl derivatives. pmda.go.jp

Table 1: Comparison of Chromatographic Techniques for Biphenyl Analysis

Technique Principle Typical Analytes Advantages Limitations References
GC-MS Separation by volatility/boiling point, detection by mass-to-charge ratio.Volatile & semi-volatile biphenyls (e.g., PCBs, lower-weight derivatives).High resolution, excellent for congener-specific analysis, established libraries.Requires analyte volatility; derivatization may be needed for polar compounds. scielo.brnih.gov
HPLC-DAD/UV Separation by polarity using a liquid mobile phase, detection by UV-Vis absorbance.Polar and non-volatile biphenyls, hydroxylated metabolites.Simple, robust, suitable for quantification of known compounds.Lower sensitivity and selectivity than MS; co-elution can be an issue. scielo.br
LC-MS/MS Separation by polarity, detection by mass-to-charge ratio with fragmentation.Wide range of biphenyls and their transformation products, including polar and non-volatile compounds.High sensitivity and selectivity, suitable for complex matrices, structural confirmation.More complex instrumentation, potential for matrix effects (ion suppression). uu.nlacs.org

Electrochemical Sensor Development for Environmental Contaminant Monitoring

The demand for rapid, on-site, and cost-effective monitoring of environmental pollutants has driven the development of electrochemical sensors for various contaminants, including biphenyl derivatives. These sensors translate the chemical interaction between a recognition element and the target analyte into a measurable electrical signal, such as current, potential, or impedance. nih.gov

Electrochemical sensors typically consist of a working electrode, a reference electrode, and a counter electrode. ti.com The working electrode is modified with a specific recognition element that selectively binds to the target compound. For biphenyls, research has focused on several types of recognition elements:

Biomimetic Receptors: Molecularly Imprinted Polymers (MIPs) are synthetic receptors created by polymerizing functional monomers around a template molecule (the analyte or a structural analog). After removing the template, cavities are left that are complementary in size, shape, and functionality to the target analyte. MIP-based sensors have shown potential for the selective detection of pollutants at low concentrations. nih.gov

Aptamers: These are single-stranded DNA or RNA sequences that can fold into unique three-dimensional structures to bind with high affinity and specificity to a target molecule. Aptamer-based sensors (aptasensors) have been developed for PCBs, where the binding event alters the electrochemical properties of the electrode surface. A sensor combining a boron-doped diamond (BDD) electrode with gold nanoparticles and aptamers demonstrated high selectivity and detection in the femtomolar range. nih.gov

Antibodies: Immunosensors utilize the highly specific binding between an antibody and its antigen. Electrodes can be modified with antibodies specific to a class of biphenyls (e.g., PCBs). The binding of the analyte can be detected directly or through a labeled secondary antibody, producing a measurable change in the electrochemical signal. nih.gov

Recent developments include the use of nanomaterials like carbon nanotubes, graphene, and metallic nanoparticles to enhance sensor performance. These materials increase the electrode's surface area, improve electrical conductivity, and facilitate the immobilization of recognition elements, leading to lower detection limits and improved sensitivity. nih.gov For instance, a sensor using a composite of reduced graphene oxide and β-cyclodextrin polymer achieved a detection limit of 0.5 pM for a mixture of PCBs, surpassing conventional GC methods in sensitivity. nih.gov While specific sensors for this compound are not widely reported, the principles and materials used for other biphenyls and related aromatic compounds, such as 4-(dimethylamino)azobenzene, are directly applicable. nih.govrsc.org

Table 2: Examples of Electrochemical Sensors for Biphenyl Derivatives

Sensor Type Recognition Element Target Analyte(s) Key Features Reported Detection Limit References
Aptasensor DNA Aptamer on Au/BDD electrodePolychlorinated Biphenyls (PCBs)High selectivity, reusability, ultra-trace detection.Femtomolar (fM) range nih.gov
Composite Sensor Reduced Graphene Oxide/β-CyclodextrinAroclors (PCB mixtures)High sensitivity, suitable for sediment analysis.0.5 pM nih.gov
Immunosensor Anti-PCB AntibodyPCB 28Utilizes silver nanoparticles for signal amplification.0.063 ng/mL nih.gov
MIP-based Sensor Molecularly Imprinted PolymerChloramphenicol (example of principle)High selectivity, potential for preconcentration.10 nM nih.gov

Environmental Presence and Accumulation of Biphenyl Derivatives

Biphenyl derivatives, particularly halogenated forms like Polychlorinated Biphenyls (PCBs) and Polybrominated Biphenyls (PBBs), are recognized as persistent organic pollutants (POPs). acs.org Their chemical stability, which made them useful in industrial applications, also makes them resistant to environmental degradation. oup.com This persistence, combined with their lipophilicity (tendency to dissolve in fats), leads to their accumulation in the fatty tissues of living organisms and their biomagnification up the food chain. dtic.mil

The environmental journey of these compounds often begins with their release from industrial sources or from the disposal of products containing them. oup.com Due to their low water solubility and tendency to adsorb to particulate matter, they accumulate in sediments, which act as long-term environmental sinks and sources. From water and sediments, they are taken up by microorganisms, invertebrates, and fish. Because they are metabolized and excreted very slowly, their concentration increases at each successive trophic level.

While much of the environmental data focuses on the highly studied PCBs and PBBs, the fundamental properties governing their fate are relevant to other substituted biphenyls. nih.govclu-in.org Key factors influencing environmental presence and accumulation include:

Lipophilicity (Kow): A high octanol-water partition coefficient (Kow) indicates a greater tendency to partition into lipids, leading to higher bioaccumulation potential.

Persistence: Resistance to degradation by biological (microbial), chemical (hydrolysis), or physical (photolysis) processes determines the compound's half-life in the environment. Many biphenyl derivatives are very persistent, with estimated biodegradation half-lives in soil and water exceeding 180 days. acs.org

Substitution Pattern: The type, number, and position of substituent groups on the biphenyl rings significantly affect the compound's properties. For example, increasing halogenation generally increases lipophilicity and persistence. The substitution pattern on compounds like this compound influences its polarity, solubility, and susceptibility to degradation, thereby dictating its environmental behavior.

Screening programs like the one conducted under REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals) identify substances with potential PBT (Persistent, Bioaccumulative, and Toxic) or vPvB (very Persistent and very Bioaccumulative) properties for further investigation. service.gov.uk Aromatic amines and other substituted ring systems are often flagged in such programs, highlighting the need to understand the environmental fate of a wide range of industrial chemicals beyond the legacy POPs. epa.gov

Metabolic Pathways and Environmental Transformations of Substituted Biphenyls

Substituted biphenyls can be transformed in the environment and within organisms through various metabolic pathways. The nature and rate of these transformations are highly dependent on the compound's structure and the environmental conditions (e.g., aerobic vs. anaerobic).

Aerobic Transformation: Under aerobic conditions, microorganisms, particularly bacteria, can degrade biphenyl derivatives through oxidative pathways. researchgate.net The primary mechanism involves the action of dioxygenase enzymes, which introduce hydroxyl groups onto the aromatic rings. For biphenyl itself, the typical pathway is initiated by a biphenyl dioxygenase, leading to the formation of a cis-dihydrodiol, which is then dehydrogenated to a dihydroxybiphenyl (a catechol). scielo.br This catechol intermediate subsequently undergoes ring cleavage, and the resulting products enter central metabolic pathways. oup.com For substituted biphenyls, the position of the substituents influences the site of hydroxylation. For example, oxidation of biphenyl by Methylosinus trichosporium OB3b results predominantly in para-hydroxylation. oup.com

Anaerobic Transformation: In anaerobic environments like deep sediments, a key transformation process for halogenated biphenyls is reductive dehalogenation. researchgate.net This process involves anaerobic microorganisms that use the chlorinated or brominated biphenyls as electron acceptors, sequentially removing halogen atoms and replacing them with hydrogen. researchgate.net This typically reduces the toxicity and lipophilicity of the compound, often making the resulting lower-halogenated biphenyls more susceptible to subsequent aerobic degradation. asm.org

Metabolism in Higher Organisms: In vertebrates, the metabolism of biphenyl derivatives is primarily carried out by cytochrome P450 monooxygenases in the liver. These enzymes hydroxylate the biphenyl rings, increasing their water solubility and facilitating their excretion. The resulting hydroxylated metabolites can then be conjugated with molecules like glucuronic acid or sulfate (B86663) to further enhance their elimination. For compounds containing amine groups, such as this compound, metabolic pathways can also include N-oxidation and N-demethylation. nih.gov For example, studies on the related compound 2-dimethylamino-4-(N-methylanilino)-phenol showed that it undergoes sulfation and that the dimethylamino group can be cleaved, leading to the formation of methylamine (B109427) and dimethylamine. nih.gov These transformations are crucial for detoxification but can also sometimes lead to the formation of more reactive or toxic intermediates.

Table 3: Key Transformation Pathways for Substituted Biphenyls

Pathway Conditions Key Enzymes/Process Primary Products Significance References
Aerobic Oxidation AerobicDioxygenasesDihydroxybiphenyls, ring-cleavage productsPrimary degradation route for non-halogenated or lower-halogenated biphenyls in soil and water. scielo.broup.comresearchgate.net
Reductive Dehalogenation AnaerobicDehalogenase enzymesLower-halogenated biphenylsDetoxification of PCBs and PBBs in sediments; a prerequisite for complete degradation. researchgate.netasm.org
Phase I Metabolism In vivo (vertebrates)Cytochrome P450 monooxygenasesHydroxylated metabolitesIncreases water solubility for excretion; detoxification. nih.gov
Phase II Metabolism In vivo (vertebrates)Transferases (e.g., sulfotransferases)Conjugated metabolites (e.g., sulfates, glucuronides)Further increases water solubility for efficient elimination from the body. nih.gov

Q & A

Q. What are the recommended synthetic routes for 4-(Dimethylamino)biphenyl, and how can reaction yields be optimized?

  • Methodological Answer: The Suzuki-Miyaura cross-coupling reaction is a robust method for synthesizing biphenyl derivatives. For this compound, use a palladium catalyst (e.g., trans-dichlorobis(XPhos)palladium(II)) with aryl boronic acids and halides. Optimize reaction conditions by employing tetrahydrofuran (THF) as the solvent, maintaining temperatures between 80–100°C, and adding ligands like XPhos to stabilize the catalytic cycle. Yields exceeding 90% have been reported under these conditions . Validate purity via HPLC and characterize using 1H^1H NMR and 13C^{13}C NMR spectroscopy.

Q. How can the structural conformation of this compound be confirmed experimentally?

  • Methodological Answer: X-ray crystallography is the gold standard for resolving molecular geometry. For this compound, grow single crystals via slow evaporation in polar solvents (e.g., ethanol). Compare bond lengths and angles with computational models (DFT calculations at the B3LYP/6-311G++(d,p) level). Hydrogen-bonding networks and torsional angles between the biphenyl rings should align with theoretical predictions .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer:
  • NMR Spectroscopy: 1H^1H NMR reveals proton environments (e.g., dimethylamino protons at δ 2.8–3.2 ppm; aromatic protons split due to biphenyl conjugation). 13C^{13}C NMR confirms carbon assignments, with the dimethylamino carbon resonating at ~40 ppm.
  • IR Spectroscopy: Detect N–H stretching (~3350 cm1^{-1}) and aromatic C=C vibrations (~1600 cm1^{-1}).
  • Mass Spectrometry: High-resolution ESI-MS provides molecular ion peaks ([M+H]+^+) and fragments consistent with the biphenyl backbone .

Advanced Research Questions

Q. How does the dimethylamino group influence the electronic properties of biphenyl derivatives in coordination chemistry?

  • Methodological Answer: The electron-donating dimethylamino group increases electron density on the biphenyl system, enhancing ligand-to-metal charge transfer. In phosphine selenide complexes (e.g., [4-(Dimethylamino)phenyl]diphenylphosphine selenide), this group stabilizes metal centers (e.g., Pd, Pt) in catalytic cycles, improving efficiency in cross-coupling reactions. Electrochemical studies (cyclic voltammetry) show a reduced oxidation potential compared to unsubstituted biphenyls .

Q. What computational strategies are effective for predicting the reactivity of this compound in photochemical studies?

  • Methodological Answer: Use time-dependent DFT (TD-DFT) with the CAM-B3LYP functional to model excited-state behavior. Solvent effects (e.g., acetonitrile) can be incorporated via the polarizable continuum model (PCM). Analyze frontier molecular orbitals (HOMO-LUMO gaps) to predict charge-transfer transitions. Experimental validation via UV-vis spectroscopy should show absorption bands (~300–350 nm) correlating with computed transitions .

Q. How can contradictions in reported toxicity data for substituted biphenyls be resolved?

  • Methodological Answer: Discrepancies often arise from variations in assay conditions (e.g., cell lines, exposure times). Standardize protocols using OECD guidelines:
  • In vitro: MTT assays with HepG2 cells, 24–48 hr exposure.
  • In silico: QSAR models (e.g., EPA’s TEST software) to predict LD50_{50} and bioaccumulation factors.
    Cross-reference with EPA’s Toxicological Review of Biphenyl for mechanistic insights (e.g., cytochrome P450 metabolism pathways) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.